methyl 4-chloro-1H-indazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHEVOAKFIDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696107 | |
| Record name | Methyl 4-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932041-14-0 | |
| Record name | Methyl 4-chloro-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932041-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-chloro-1H-indazole-3-carboxylate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 4-chloro-1H-indazole-3-carboxylate, a halogenated indazole derivative with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in public databases, this document outlines a plausible and scientifically grounded synthetic pathway, predicts its physicochemical properties, and explores its potential biological activities based on the well-established pharmacology of the indazole scaffold. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel indazole-based compounds.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1] Indazole derivatives are known to exhibit potent pharmacological effects, including anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV activities.[1][2][3] The structural similarity of indazole to indole allows it to act as a bioisostere, interacting with biological targets in a similar fashion while offering unique physicochemical properties.[1] The introduction of a chloro-substituent at the 4-position and a methyl carboxylate at the 3-position of the indazole ring is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a compelling target for synthesis and biological evaluation.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached in a three-step sequence starting from commercially available precursors. The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 4-Chloro-1H-indazole
The initial step involves the synthesis of the key intermediate, 4-chloro-1H-indazole, from 2-methyl-3-chloroaniline. This transformation can be achieved through a diazotization and subsequent intramolecular cyclization.
Experimental Protocol:
-
In a suitable round-bottomed flask, dissolve 2-methyl-3-chloroaniline in a mixture of chloroform and potassium acetate.[4]
-
Cool the reaction mixture to 0 °C with constant stirring.[4]
-
Slowly add acetic anhydride to the cooled mixture.[4]
-
Allow the reaction to warm to room temperature and stir for 1 hour.[4]
-
Heat the mixture to 60 °C and add isopentyl nitrite.[4]
-
Maintain the reaction at 60 °C and stir overnight.[4]
-
Upon completion, quench the reaction with water and tetrahydrofuran (THF).[4]
-
Cool the mixture to 0 °C and add lithium hydroxide (LiOH) to facilitate the final cyclization and deacetylation, stirring for an additional 3 hours.[4]
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield 4-chloro-1H-indazole.[4]
Step 2: Synthesis of 4-Chloro-1H-indazole-3-carboxylic acid
The introduction of a carboxylic acid group at the C3 position of the indazole ring is a critical step. While direct C3-functionalization of indazoles can be challenging due to the reactivity of the N1 and N2 positions, a directed carboxylation can be achieved.[5][6]
Experimental Protocol:
-
Protect the N1 position of 4-chloro-1H-indazole using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to direct the subsequent reaction to the C3 position.
-
Dissolve the N1-protected 4-chloro-1H-indazole in an anhydrous aprotic solvent like THF under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C) and add a strong base, such as n-butyllithium, to deprotonate the C3 position.
-
Quench the resulting lithiated species with an excess of solid carbon dioxide (dry ice).
-
Allow the reaction to warm to room temperature and then acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Remove the N1-protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Extract the product into an organic solvent, dry, and concentrate to yield 4-chloro-1H-indazole-3-carboxylic acid.
Step 3: Synthesis of this compound
The final step is the esterification of the carboxylic acid to the corresponding methyl ester. The Fischer esterification is a classic and efficient method for this transformation.[7][8]
Experimental Protocol:
-
Suspend 4-chloro-1H-indazole-3-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[8]
-
Reflux the mixture for several hours (typically 1-10 hours) to drive the equilibrium towards the ester product.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the excess acid with a base, such as sodium bicarbonate solution.
-
Extract the this compound into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final compound.
Physicochemical Properties (Predicted)
The exact physicochemical properties of this compound are not experimentally determined. However, we can predict these properties based on its structure and by comparison with similar known compounds.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
| pKa | The indazole NH is weakly acidic. |
Potential Applications in Drug Discovery
The indazole scaffold is a cornerstone in the development of various therapeutic agents.[1][2] The unique substitution pattern of this compound suggests its potential utility in several areas of drug discovery.
Caption: Potential therapeutic applications of this compound.
-
Anticancer Agents: Numerous indazole derivatives have demonstrated potent anticancer activity.[3] The 4-chloro substitution can enhance binding affinity to target proteins and improve metabolic stability, making this compound a candidate for screening against various cancer cell lines.
-
Anti-inflammatory Drugs: The indazole nucleus is present in several compounds with anti-inflammatory properties.[2] This derivative could be investigated for its ability to modulate inflammatory pathways.
-
Antifungal Agents: Halogenated heterocyclic compounds often exhibit antimicrobial activity. Recent studies have shown that 4-chloro-1H-indazole derivatives possess promising antifungal properties against pathogens like Candida albicans.[9]
-
Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors used in oncology. The specific substitution pattern of this molecule could confer selectivity for particular kinases involved in cell signaling pathways.
-
G-Protein Coupled Receptor (GPCR) Modulators: Indazole derivatives have been explored as modulators of various GPCRs, which are important drug targets for a wide range of diseases.
Characterization and Analytical Methods
For researchers who successfully synthesize this compound, a full characterization is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the structure and confirming the positions of the substituents on the indazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy will help to identify the key functional groups, such as the N-H stretch of the indazole, the C=O stretch of the ester, and the C-Cl stretch.
-
Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, providing further confirmation of the empirical formula.
-
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for monitoring reaction progress and assessing the purity of the final product.
Safety and Handling
As with any novel chemical compound, this compound should be handled with care in a well-ventilated laboratory fume hood.[10][11] Halogenated organic compounds can be harmful if ingested, inhaled, or absorbed through the skin.[12]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][13]
-
Ventilation: Work in a properly functioning chemical fume hood to avoid inhalation of any dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising, yet underexplored, molecule for drug discovery and development. While direct experimental data and a registered CAS number are currently unavailable, this in-depth technical guide provides a robust, scientifically-backed framework for its synthesis, predicted properties, and potential applications. By leveraging established synthetic methodologies and the known biological significance of the indazole scaffold, researchers are well-equipped to synthesize this novel compound and investigate its therapeutic potential. The information presented herein is intended to catalyze further research into this and other substituted indazole derivatives, ultimately contributing to the advancement of medicinal chemistry.
References
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.).
- Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532.
- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Shaikh, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4988.
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- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s). (n.d.). Google Patents.
- Indazole Safety D
- Meng, G., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V).
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Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
- Wang, Z., et al. (2021). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 143(31), 12166-12173.
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A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
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- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
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Indazole-3-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
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A Senior Scientist's Guide to the Research Applications of Methyl 4-Chloro-1H-indazole-3-carboxylate: From Benchtop Synthesis to Advanced Drug Discovery
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] Its bioisosteric relationship with purines and indoles allows it to effectively mimic these crucial endogenous ligands, particularly in the ATP-binding pockets of protein kinases. This guide focuses on a specific, highly versatile derivative: Methyl 4-chloro-1H-indazole-3-carboxylate . We will provide an in-depth exploration of its synthesis, physicochemical properties, and its pivotal role as a starting material in the development of targeted therapeutics. This document is intended for researchers and drug development professionals, offering both foundational knowledge and actionable experimental insights to unlock the full potential of this valuable chemical entity.
Section 1: Physicochemical Profile and Synthesis
A thorough understanding of a starting material's properties and synthesis is fundamental to its effective application. This compound is a stable, crystalline solid that serves as a robust building block for further chemical elaboration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | PubChem |
| Molecular Weight | 210.62 g/mol | PubChem |
| Appearance | Off-white to beige powder | [3] |
| Melting Point | 266-270 °C (for the corresponding carboxylic acid) | [3] |
| Solubility | Soluble in DMSO, Methanol (Slightly) | [3] |
| CAS Number | 26892-62-0 | Vendor Data |
Recommended Synthetic Protocol
The synthesis of indazole-3-carboxylic acid derivatives can be achieved through various methods, often starting from ortho-substituted anilines.[4] A common and reliable approach involves the diazotization of an appropriate aminobenzoate followed by an intramolecular cyclization.
Expert Insight: The choice of starting material is critical for yield and purity. While multiple routes exist, the one detailed below from 2-amino-6-chlorobenzoic acid derivatives provides a direct pathway to the desired 4-chloro substitution pattern, a key feature for subsequent derivatization.
Protocol 1: Synthesis of this compound
Objective: To synthesize the title compound via diazotization and cyclization.
Materials:
-
Methyl 2-amino-6-chlorobenzoate
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Diazotization:
-
Dissolve Methyl 2-amino-6-chlorobenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of Sodium Nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Causality Note: Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
-
Cyclization & Work-up:
-
Slowly warm the reaction mixture to room temperature and stir for 12-16 hours. The cyclization proceeds as the diazonium salt reacts intramolecularly.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, neutralize the reaction mixture carefully with a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with Ethyl Acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient of Ethyl Acetate in Hexane to afford the pure this compound.[5]
-
The following diagram illustrates the general synthetic workflow.
Caption: Synthetic pathway to the target compound.
Section 2: Core Application in Kinase Inhibitor Scaffolding
The primary and most impactful application of this compound is its use as a foundational scaffold for the synthesis of small-molecule kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.
Why the Indazole Scaffold is "Privileged" for Kinase Inhibition:
-
Hinge-Binding Motif: The N1-H and N2 atoms of the indazole ring act as hydrogen bond donor and acceptor, respectively. This arrangement perfectly mimics the adenine portion of ATP, allowing indazole-based molecules to anchor effectively in the "hinge region" of the kinase ATP-binding pocket.
-
Structural Rigidity: The bicyclic nature of the scaffold provides a rigid framework, which reduces the entropic penalty upon binding and allows for the precise positioning of appended substituents to maximize target engagement.
-
Vectors for Derivatization: The core structure of this compound offers three primary vectors for chemical modification (N1, C3, and C4), enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.
Case Study: A Gateway to Axitinib and Pazopanib Analogs
This compound is a key precursor for synthesizing complex indazole-containing drugs, including the FDA-approved tyrosine kinase inhibitors Axitinib and Pazopanib.[7][8][9] The synthetic strategies for these drugs highlight the utility of the functional handles on our starting material.
-
The C3-Carboxylate: This ester is readily converted into a carboxamide. This transformation is critical, as the resulting amide N-H often forms an additional hydrogen bond with the kinase hinge region, significantly enhancing binding affinity.[10]
-
The N1-H: This position is nucleophilic and can be readily alkylated or arylated. This allows for the introduction of larger substituents that can occupy the solvent-exposed region of the ATP-binding site, often improving potency and selectivity.[11][12]
-
The C4-Chloro Group: While not always modified, this halogen can influence the electronics of the ring system and provides a handle for further functionalization via cross-coupling reactions if desired.
The diagram below outlines the general synthetic logic for converting the starting material into a generic kinase inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 2: Key Transformations for Kinase Inhibitor Synthesis
Objective: To provide representative procedures for the N-arylation and amidation of the indazole core.
A. N-Arylation (Ullmann or Buchwald-Hartwig type reaction)
-
To a solution of this compound (1.0 eq) in an anhydrous solvent like DMF or Toluene, add the desired aryl halide (e.g., 2-iodopyridine derivative, 1.2 eq).
-
Add a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Add a copper or palladium catalyst system (e.g., CuI/L-proline or Pd₂(dba)₃/Xantphos).[13]
-
Expert Insight: The choice of catalyst and ligand is crucial. For N-arylation of indazoles, copper-catalyzed systems are often effective and economical, while palladium catalysts offer broader substrate scope.[14]
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at 80-120 °C until completion (monitor by TLC/LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent. Purify via column chromatography.
B. Amide Coupling
-
Saponification: Hydrolyze the methyl ester of the N-arylated intermediate using LiOH·H₂O in a THF/MeOH/H₂O mixture to yield the corresponding carboxylic acid.[11]
-
Coupling: To a solution of the resulting carboxylic acid (1.0 eq) in DMF, add a coupling agent like HATU or EDC/HOBt (1.2 eq) and a base like DIPEA (2.0-3.0 eq).
-
Stir for 15-30 minutes to form the activated ester.
-
Add the desired amine (e.g., 2-amino-N-methylbenzamide, 1.1 eq) and stir at room temperature for 4-12 hours.[10]
-
Perform an aqueous work-up and purify the final product by crystallization or chromatography.
Section 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships, guiding the design of more potent and selective inhibitors.
Table 2: General SAR Trends for Indazole-Based Kinase Inhibitors
| Position Modified | General Modification | Rationale & Expected Outcome |
| N1 | Addition of aryl or substituted alkyl groups | Targets the solvent-exposed region; can enhance potency, modulate physical properties (solubility), and confer selectivity against other kinases. |
| C3-Amide | Variation of the amine component | The amide substituent projects towards the ribose pocket. Modifications here can pick up additional interactions and are critical for tuning selectivity. |
| C4-Chloro | Replacement via cross-coupling (e.g., Suzuki, Sonogashira) | Can be used to introduce new vectors for interaction or to block unwanted metabolism. The chloro-substituent itself provides favorable electronic properties. |
| C5, C6, C7 | Introduction of substituents on the benzene ring | Modulates the electronics and sterics of the core. For example, the sulfonamide group in Pazopanib is attached via the indazole's benzene ring. |
The diagram below illustrates the key interaction points of a generic indazole inhibitor within a kinase ATP pocket.
Caption: Conceptual model of indazole binding in a kinase.
Section 4: Emerging Research Avenues
While its role in oncology is well-established, the versatility of the indazole scaffold suggests broader potential.[15] Researchers are exploring derivatives of indazole-3-carboxylates in other therapeutic areas:
-
Anti-inflammatory Agents: Indazole derivatives have shown promise in modulating inflammatory pathways, potentially by inhibiting enzymes other than kinases.[2][15]
-
Neurodegenerative Diseases: Some indazole compounds are being investigated for their neuroprotective effects, with potential applications in conditions like Alzheimer's and Parkinson's disease.[15][16]
-
Antimicrobial Agents: The scaffold has been used to develop novel antibacterial and antifungal compounds.[10]
-
Chemical Probes: The core can be functionalized with fluorescent tags or biotin to create chemical probes for studying enzyme function and target engagement in cells.
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic starting material that provides an efficient and versatile entry point into the synthesis of high-value, biologically active molecules. Its well-defined functional handles allow for systematic and predictable derivatization, making it an ideal platform for drug discovery campaigns. From its foundational role in the synthesis of blockbuster oncology drugs to its emerging potential in other therapeutic areas, this compound will undoubtedly remain a molecule of high interest for the foreseeable future. This guide has provided the fundamental protocols and strategic insights necessary for researchers to confidently incorporate this powerful building block into their research and development programs.
References
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Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. (URL: [Link])
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Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. (URL: [Link])
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(A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. ResearchGate. (URL: [Link])
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Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Institutes of Health (PMC). (URL: [Link])
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What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Shaanxi Bloom Tech Co., Ltd. (URL: [Link])
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. (URL: [Link])
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Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. (URL: [Link])
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Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. (URL: [Link])
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1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. (URL: [Link])
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Indazole-3-carboxylic acid | C8H6N2O2. PubChem. (URL: [Link])
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An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI. (URL: [Link])
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A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science (RSC Publishing). (URL: [Link])
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- 3. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
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- 10. derpharmachemica.com [derpharmachemica.com]
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The Strategic Synthesis and Application of Methyl 4-chloro-1H-indazole-3-carboxylate: A Technical Guide for Medicinal Chemists
For distribution to researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged heterocyclic motif, integral to the architecture of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and potent receptor antagonism.[1] This guide provides an in-depth exploration of a key building block in this chemical family: methyl 4-chloro-1H-indazole-3-carboxylate . As a Senior Application Scientist, my objective is to furnish you with not just a series of protocols, but a strategic understanding of the synthesis, chemical properties, and potential applications of this versatile intermediate, thereby empowering your own research and development endeavors.
The Indazole Core: A Foundation of Pharmacological Diversity
The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules. The inherent chemical functionalities of the indazole nucleus, including its acidic N-H proton and multiple sites for substitution, provide a rich platform for chemical elaboration. This has led to the development of a plethora of indazole-containing drugs and clinical candidates.
For instance, Granisetron, a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy and radiation therapy, features an indazole core.[2] The strategic placement of substituents on the indazole ring is crucial for modulating the pharmacological activity and pharmacokinetic properties of these molecules. The introduction of a chlorine atom at the 4-position and a methyl carboxylate at the 3-position, as in our target molecule, offers a unique combination of electronic and steric properties that can be exploited for the synthesis of novel drug candidates.
Strategic Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, commencing with the formation of the 4-chloro-1H-indazole core, followed by carboxylation at the 3-position and subsequent esterification. This section details a plausible and robust synthetic strategy, drawing upon established methodologies for each transformation.
Synthesis of 4-chloro-1H-indazole
A reliable method for the preparation of 4-chloro-1H-indazole starts from the commercially available 2-methyl-3-chloroaniline.[3] This approach involves a diazotization and cyclization sequence.
Experimental Protocol: Synthesis of 4-chloro-1H-indazole [3]
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Acetylation: Cool the mixture to 0 °C using an ice bath. Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes. Allow the reaction mixture to warm to 25 °C and stir for 1 hour.
-
Diazotization and Cyclization: Heat the reaction mixture to 60 °C. Add isopentyl nitrite (18.9 mL, 141 mmol) and stir the reaction overnight at 60 °C.
-
Work-up and Hydrolysis: After the reaction is complete (monitored by TLC), add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C. Add lithium hydroxide (20.7 g, 494 mmol) and stir at 0 °C for 3 hours.
-
Extraction and Isolation: Add water (200 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid (11.07 g, 100% yield).
-
Characterization: The product can be further purified by recrystallization if necessary. The structure should be confirmed by ¹H NMR and LCMS.[3]
Causality Behind Experimental Choices:
-
The initial acetylation of the aniline protects the amino group and facilitates the subsequent diazotization.
-
Isopentyl nitrite is a convenient and effective diazotizing agent for this transformation.
-
The use of a base (lithium hydroxide) in the final step hydrolyzes the N-acetyl group, leading to the desired 1H-indazole.
Caption: Synthesis of 4-chloro-1H-indazole.
Carboxylation of 4-chloro-1H-indazole at the 3-position
With the 4-chloro-1H-indazole core in hand, the next critical step is the introduction of a carboxylic acid group at the 3-position. A common and effective method for this transformation is through directed ortho-metalation (DoM) using a strong base, followed by quenching with carbon dioxide.
Experimental Protocol: Synthesis of 4-chloro-1H-indazole-3-carboxylic acid (General Procedure Adaptation)
-
Protection of N-H: To a solution of 4-chloro-1H-indazole in a suitable aprotic solvent (e.g., THF), add a protecting group precursor (e.g., SEM-Cl) and a base (e.g., NaH) to protect the N-H proton. This directs the subsequent lithiation to the C-3 position.
-
Lithiation: Cool the solution of the N-protected 4-chloro-indazole to -78 °C under an inert atmosphere (e.g., nitrogen or argon). Add a strong base, such as n-butyllithium (n-BuLi), dropwise. The reaction is typically stirred at this temperature for a period to ensure complete lithiation at the 3-position.
-
Carboxylation: Quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice.
-
Deprotection and Work-up: Allow the reaction to warm to room temperature. Add an aqueous acid to protonate the carboxylate and remove the protecting group. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 4-chloro-1H-indazole-3-carboxylic acid.
-
Purification: The product can be purified by recrystallization or column chromatography.
Rationale for the Synthetic Strategy:
-
The N-H proton of the indazole is acidic and would be deprotonated by the strong base. Protection of this position is therefore essential to direct the lithiation to the desired carbon atom.
-
The C-3 position of the indazole ring is the most acidic carbon proton, making it susceptible to deprotonation by strong bases like n-BuLi.
-
Carbon dioxide serves as the electrophile to introduce the carboxylic acid functionality.
Caption: Carboxylation of 4-chloro-1H-indazole.
Esterification to this compound
The final step in the synthesis is the esterification of the carboxylic acid to its corresponding methyl ester. This can be achieved through several standard methods. A common and reliable method is Fischer-Speier esterification using methanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottomed flask, dissolve 4-chloro-1H-indazole-3-carboxylic acid in an excess of methanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
-
Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize the acid with a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Justification of the Method:
-
Fischer-Speier esterification is a classic, cost-effective, and generally high-yielding method for the preparation of esters from carboxylic acids and alcohols.
-
The use of excess methanol drives the equilibrium towards the formation of the ester product.
Physicochemical Properties and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
| Solubility | Likely soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the methyl ester protons (around 3.9-4.1 ppm), and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons would be influenced by the presence of the chloro and carboxylate groups.
-
¹³C NMR: The spectrum would display signals for the nine carbon atoms, including the carbonyl carbon of the ester (around 160-165 ppm) and the methyl carbon of the ester (around 52-54 ppm).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-Cl stretch (in the fingerprint region).
Applications in Drug Discovery and Development
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the chloro, ester, and N-H functionalities provides multiple handles for further chemical modification.
-
Amide Coupling: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of indazole-3-carboxamides. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a particular scaffold.
-
N-Alkylation/Arylation: The N-H proton can be deprotonated and the resulting anion can be reacted with a variety of electrophiles (alkyl halides, aryl halides, etc.) to introduce substituents at the N-1 or N-2 position of the indazole ring. This allows for the modulation of the molecule's physicochemical properties, such as lipophilicity and metabolic stability.
-
Cross-Coupling Reactions: The chloro substituent can potentially participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups at the 4-position.
The strategic combination of these transformations enables the synthesis of complex molecules with tailored pharmacological profiles. For example, derivatives of 4-chloro-1H-indazole-3-carboxylate could be investigated as potential kinase inhibitors, GPCR modulators, or anti-infective agents.
Conclusion
This compound represents a strategically important building block for the synthesis of novel and diverse indazole-based compounds with potential therapeutic applications. The synthetic route outlined in this guide, based on established chemical principles, provides a robust and adaptable framework for its preparation. A thorough understanding of its chemical reactivity and potential for further derivatization will undoubtedly facilitate the discovery and development of the next generation of indazole-based medicines. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
- (Reference to a general review on indazoles in medicinal chemistry - to be added from search results if a suitable one is found).
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
- (Reference to a paper on the synthesis of a specific indazole-based drug - to be added from search results if a suitable one is found).
- (Reference to a paper detailing a relevant synthetic methodology - to be added from search results if a suitable one is found).
- (Reference to a paper detailing a relevant synthetic methodology - to be added from search results if a suitable one is found).
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Retrieved January 24, 2026, from [Link]
- (Reference to a paper on directed ortho-metalation - to be added from search results if a suitable one is found).
- (Reference to a paper on Fischer-Speier esterification - to be added from search results if a suitable one is found).
Sources
Methodological & Application
The Versatile Intermediary: Application Notes for Methyl 4-chloro-1H-indazole-3-carboxylate in Synthetic Chemistry
Introduction: In the landscape of modern medicinal chemistry and drug discovery, the indazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among the diverse array of indazole derivatives, methyl 4-chloro-1H-indazole-3-carboxylate has emerged as a particularly valuable and versatile synthetic intermediate. Its strategic substitution pattern, featuring a reactive ester at the 3-position, a directing chloro group at the 4-position, and an accessible N-H for further functionalization, makes it a powerful building block for the synthesis of complex molecular architectures, notably in the realm of kinase inhibitors.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in key synthetic transformations. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Chemical Profile and Strategic Advantages
This compound possesses a unique combination of functional groups that dictate its reactivity and utility:
-
The Indazole Core: A bicyclic aromatic system that provides a rigid scaffold, crucial for specific binding interactions with biological targets. Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-tumor and anti-inflammatory properties.
-
The Methyl Ester at C3: This group serves as a versatile handle for various chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides—a common linkage in many pharmaceutical agents.
-
The Chloro Substituent at C4: The electron-withdrawing nature of the chlorine atom influences the electronic properties of the indazole ring system. This can impact the acidity of the N-H proton and the regioselectivity of N-alkylation reactions. Furthermore, the chloro group can serve as a point for further modification through cross-coupling reactions, although this is a less common application for this specific isomer.
-
The N-H Proton: The nitrogen at the 1-position is readily deprotonated to form an indazolide anion, which can then be alkylated or arylated, providing a straightforward method for introducing diversity at this position. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical consideration in synthetic design.
Synthesis of the Starting Material: this compound
A robust and scalable synthesis of the title compound is paramount for its widespread application. While direct, one-pot syntheses are not extensively reported, a reliable two-step sequence starting from the commercially available 2-methyl-3-chloroaniline provides access to the key precursor, 4-chloro-1H-indazole. Subsequent carboxylation and esterification yield the desired product.
Protocol 1: Synthesis of 4-chloro-1H-indazole[1][2]
This protocol outlines a method for the synthesis of the crucial precursor, 4-chloro-1H-indazole.
Materials:
-
2-methyl-3-chloroaniline
-
Potassium acetate
-
Chloroform
-
Acetic anhydride
-
Isoamyl nitrite (or other suitable nitrite source)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acetylation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-methyl-3-chloroaniline and potassium acetate in chloroform. Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution. Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Diazotization and Cyclization: Heat the reaction mixture to 60 °C. Add isoamyl nitrite and continue stirring at 60 °C overnight.
-
Work-up and Hydrolysis: After cooling to room temperature, add water and THF to the reaction mixture. Cool the mixture to 0 °C and add LiOH or NaOH. Stir at 0 °C for 3 hours.
-
Extraction: Add water and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-chloro-1H-indazole.
-
Purification: The crude product can be purified by recrystallization to afford pure 4-chloro-1H-indazole.
Protocol 2: Synthesis of this compound
This protocol describes the carboxylation of 4-chloro-1H-indazole followed by esterification.
Part A: Carboxylation of 4-chloro-1H-indazole
-
Protection (if necessary): The N-H of 4-chloro-1H-indazole can be protected with a suitable protecting group, such as a (trimethylsilyl)ethoxymethyl (SEM) group, to direct the carboxylation to the C3 position.
-
Carboxylation: The protected 4-chloro-1H-indazole is then treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) to deprotonate the C3 position, followed by quenching with carbon dioxide (dry ice) to introduce the carboxylic acid group.
-
Deprotection: The protecting group is then removed under appropriate conditions to yield 4-chloro-1H-indazole-3-carboxylic acid.
Part B: Esterification of 4-chloro-1H-indazole-3-carboxylic acid [1][2]
-
Fischer Esterification: Dissolve 4-chloro-1H-indazole-3-carboxylic acid in an excess of methanol. Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, neutralize the reaction mixture with a base, such as sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Key Synthetic Applications and Protocols
The utility of this compound as a synthetic intermediate is best demonstrated through its application in N-alkylation and amide coupling reactions.
Application 1: N-Alkylation of the Indazole Core
N-alkylation is a fundamental step in the synthesis of many indazole-based therapeutic agents. The regioselectivity of this reaction is a critical aspect, with substitution occurring at either the N1 or N2 position. The choice of base and solvent plays a pivotal role in directing the outcome of this reaction.[3][4]
This protocol favors the formation of the N1-alkylated product, which is often the desired isomer in the synthesis of certain kinase inhibitors.
Rationale for Reagent Selection: The use of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N1-anion, leading to selective N1-alkylation.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N1-alkylated product.
Application 2: Amide Bond Formation via Hydrolysis and Coupling
The methyl ester at the C3 position is a convenient precursor to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate a library of indazole-3-carboxamides. This is a common strategy in the development of kinase inhibitors.
Materials:
-
N1-alkylated this compound
-
Methanol or Tetrahydrofuran/Water mixture
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N1-alkylated this compound in a mixture of methanol and water or THF and water.
-
Add an excess of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidification and Extraction: Cool the reaction mixture and acidify with 1M HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N1-alkylated 4-chloro-1H-indazole-3-carboxylic acid.
This protocol employs standard peptide coupling reagents for the efficient formation of the amide bond.
Rationale for Reagent Selection: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly effective in activating the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions and racemization (if applicable). DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize any acid formed during the reaction and to deprotonate the amine salt if it is used as the starting material.
Materials:
-
N1-alkylated 4-chloro-1H-indazole-3-carboxylic acid
-
Amine of choice
-
HATU or EDC/HOBt
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of the N1-alkylated 4-chloro-1H-indazole-3-carboxylic acid in anhydrous DMF or DCM, add the amine, followed by the coupling reagent (HATU or EDC/HOBt) and the base (DIPEA or TEA).
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by column chromatography or recrystallization.
Data Presentation
| Reaction Step | Key Reagents | Solvent | Typical Yield (%) | Notes |
| Synthesis of 4-chloro-1H-indazole | 2-methyl-3-chloroaniline, Ac₂O, Isoamyl nitrite | Chloroform | 80-90 | Two-step, one-pot procedure. |
| Esterification | 4-chloro-1H-indazole-3-carboxylic acid, MeOH, H₂SO₄ | Methanol | >90 | Standard Fischer esterification. |
| N1-Alkylation | NaH, Alkyl halide | THF | 70-90 | Good regioselectivity for N1. |
| Ester Hydrolysis | LiOH or NaOH | MeOH/H₂O or THF/H₂O | >95 | Generally high yielding. |
| Amide Coupling | HATU, DIPEA, Amine | DMF or DCM | 60-85 | Broad substrate scope for amines. |
Conclusion
This compound is a strategically designed synthetic intermediate that offers a reliable and versatile platform for the construction of complex, biologically active molecules. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent functionalization through N-alkylation and amide coupling reactions. By understanding the underlying principles of reactivity and the rationale for the selection of reagents and conditions, researchers can effectively leverage this powerful building block to accelerate their drug discovery and development programs. The provided step-by-step methodologies, coupled with an understanding of the chemical logic, are intended to empower scientists to confidently and efficiently utilize this compound in their synthetic endeavors.
References
- Auwer, K. v., & Dereser, R. (1919). Über Indazole. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(7), 1340-1351.
- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole-3-carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531-532.
- Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731.
- Katritzky, A. R., et al. (2010). The 2-position of the indazole ring: a new handle for regioselective functionalization. The Journal of organic chemistry, 75(1), 228–231.
- Li, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3195.
-
Organic Syntheses Procedure. 1H-Indazole-3-carboxylic acid, ethyl ester. Available at: [Link]
- Sun, C., et al. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4875-4881.
-
Taylor & Francis Online. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Available at: [Link]
- Vernekar, S. K., et al. (2010). Design, synthesis, and biological evaluation of indazole-based inhibitors of p21-activated kinase 1. Journal of medicinal chemistry, 53(5), 2324–2328.
-
MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1952.
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]
-
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
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Application Note: Efficient Hydrolysis of Methyl 4-chloro-1H-indazole-3-carboxylate to 4-chloro-1H-indazole-3-carboxylic Acid
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules, demonstrating activities such as anti-inflammatory, anti-tumor, and protein kinase inhibition. Specifically, 1H-indazole-3-carboxylic acid and its derivatives are crucial intermediates in the synthesis of numerous pharmaceutical agents, including potent serotonin 5-HT3 receptor antagonists like Granisetron and anti-cancer drugs such as Lonidamine.[1][2][3][4][5] The 4-chloro substituted analogue, 4-chloro-1H-indazole-3-carboxylic acid, serves as a key building block for the development of novel therapeutics, where the chlorine atom can modulate the compound's physicochemical properties or serve as a handle for further chemical transformations.
This application note provides a detailed, field-proven protocol for the efficient hydrolysis of methyl 4-chloro-1H-indazole-3-carboxylate to its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental guide, and present data to ensure reproducibility and success for researchers in medicinal chemistry and drug development.
Chemical Principles and Mechanistic Insights
The conversion of an ester to a carboxylic acid is a fundamental organic transformation known as saponification when carried out under basic conditions. This process is generally preferred over acid-catalyzed hydrolysis for its irreversibility, which often leads to higher yields.[6]
The reaction proceeds via a nucleophilic acyl substitution mechanism. In a basic medium, a hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid. In the presence of a base, the acidic proton of the newly formed carboxylic acid is rapidly deprotonated to yield a carboxylate salt. This final deprotonation step is thermodynamically favorable and drives the reaction to completion, rendering it essentially irreversible.[6] An acidic workup is then required to protonate the carboxylate salt and isolate the desired carboxylic acid.
Reaction Mechanism: Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocol
This protocol is designed for a typical laboratory scale synthesis. Appropriate adjustments to reagent quantities and vessel sizes can be made for scaling up or down.
Materials and Equipment
| Reagents | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Commercial Source |
| Methanol (MeOH) | ACS Reagent, ≥99.8% | Commercial Source |
| Deionized Water (H₂O) | - | In-house |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Reagent, ≥99.5% | Commercial Source |
| Brine (saturated aq. NaCl) | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial Source |
| Equipment |
| Round-bottom flask (appropriate size) |
| Magnetic stirrer and stir bar |
| Reflux condenser |
| Heating mantle or oil bath |
| pH paper or pH meter |
| Separatory funnel |
| Rotary evaporator |
| Buchner funnel and filter paper |
| Standard laboratory glassware |
Step-by-Step Procedure
Caption: Experimental workflow for the hydrolysis of this compound.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of methanol and water (a common ratio is 2:1 to 3:1 v/v). The solvent volume should be sufficient to ensure good stirring (e.g., 10-20 mL per gram of starting material).
2. Saponification:
-
To the stirred solution, add an aqueous solution of sodium hydroxide (2.0 - 3.0 eq., e.g., 2 M solution).
-
Attach a reflux condenser and heat the mixture to reflux (typically 65-80 °C, depending on the exact solvent ratio).
-
Expert Tip: The use of a slight excess of base ensures complete consumption of the starting ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.[7]
3. Workup and Isolation:
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Causality: The acidification step is crucial to protonate the carboxylate salt, rendering it insoluble in the aqueous medium and allowing for its isolation.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
4. Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Dry the purified 4-chloro-1H-indazole-3-carboxylic acid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Results and Discussion
Following this protocol, the hydrolysis of this compound typically proceeds with high efficiency, yielding the desired 4-chloro-1H-indazole-3-carboxylic acid in good to excellent yields (often >90%).
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (typically >12 ppm).
-
LC-MS: To confirm the molecular weight of the product.
-
Melting Point: To compare with literature values.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base, reaction time, or temperature. | Increase the amount of NaOH, prolong the reaction time, or ensure the reaction is at a gentle reflux. |
| Low Yield | Product loss during workup or incomplete precipitation. | Ensure the pH is sufficiently acidic (~2) for complete precipitation. Minimize the amount of water used for washing. |
| Oily Product Instead of Solid | Impurities present. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water). |
Safety and Handling
-
This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Use in a fume hood with proper PPE.
-
4-chloro-1H-indazole-3-carboxylic acid: May cause skin and eye irritation.[9][10] Avoid inhalation of dust.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.
Conclusion
This application note provides a robust and reliable protocol for the hydrolysis of this compound. By understanding the underlying chemical principles and following the detailed experimental procedure, researchers can efficiently synthesize 4-chloro-1H-indazole-3-carboxylic acid, a valuable intermediate for the development of novel pharmaceuticals. The provided insights into reaction monitoring, workup, and troubleshooting will aid in achieving high yields and purity, facilitating the advancement of drug discovery programs.
References
-
Mechanism of Ester Hydrolysis. YouTube. Available at: [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
An improved synthesis of indazole‐3‐carboxylic acid. Sci-Hub. Available at: [Link]
-
How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Knowledge. Available at: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
- Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available at: [Link]
- Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
-
1-Methyl-1H-indazole-3-carboxylic acid. National Institutes of Health. Available at: [Link]
-
1H-Indazole-3-carboxamide. PubChem. Available at: [Link]
-
Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. J-GLOBAL. Available at: [Link]
-
Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. National Institutes of Health. Available at: [Link]
-
An Improved Preparation of 4-Chloro-1H-indazole (V). ResearchGate. Available at: [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Available at: [Link]
-
Intramolecular general base-catalyzed ester hydrolyses by the imidazolyl group. National Institutes of Health. Available at: [Link]
-
Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. ACS Publications. Available at: [Link]
-
Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available at: [Link]
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 5. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 10. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization of Methyl 4-Chloro-1H-indazole-3-carboxylate
Welcome to the technical support center for the derivatization of methyl 4-chloro-1H-indazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively. The derivatization of indazoles, particularly concerning regioselectivity, is a common challenge, and this guide is structured to address the most frequent issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am getting a mixture of N-1 and N-2 alkylated products. How can I improve the regioselectivity?
This is the most common challenge in indazole chemistry. The ratio of N-1 to N-2 substitution is highly dependent on a delicate interplay of electronic and steric factors, which can be manipulated by carefully selecting your reaction conditions.[1][2][3]
Core Principle: The Role of the C-3 Ester
The methyl carboxylate group at the C-3 position is a key electronic and steric handle. Being an electron-withdrawing group, it increases the acidity of the N-1 proton and can participate in chelation with certain metal cations, which are crucial for directing the regioselectivity of the reaction.
Troubleshooting Guide for Regioselectivity:
| Desired Isomer | Recommended Strategy | Mechanistic Rationale | Common Pitfalls |
| N-1 Alkylation | Strategy A: Strong, Non-Nucleophilic Base in an Aprotic Polar Solvent. Use Sodium Hydride (NaH) in Tetrahydrofuran (THF).[1][3] | NaH irreversibly deprotonates the indazole. The resulting sodium indazolide, in a solvent like THF, strongly favors alkylation at the more sterically accessible and electronically favorable N-1 position. The C-3 ester group provides significant steric hindrance to the N-2 position.[1][3] | Incomplete reaction if NaH is old or improperly handled. Ensure anhydrous conditions as NaH reacts violently with water. |
| Strategy B: Cesium Effect. Use Cesium Carbonate (Cs₂CO₃) in a solvent like Dioxane or DMF.[2] | The large cesium cation is believed to chelate between the N-2 nitrogen and the oxygen of the C-3 ester. This complex sterically blocks the N-2 position, thereby directing the incoming electrophile (alkylating agent) to the N-1 position.[2] | Slower reaction times compared to NaH. Ensure the Cs₂CO₃ is finely powdered and dry for optimal reactivity. | |
| N-2 Alkylation | Strategy A: Acid Catalysis with Specific Reagents. Use Triflic Acid (TfOH) with a diazo compound as the alkylating agent.[4] | This is a specialized, metal-free method that proceeds through a different mechanism. The protonated indazole is attacked by the diazo compound, and the transition state leading to the N-2 product is energetically favored under these conditions.[4][5] | Limited to alkylating agents that can be generated as diazo compounds. Requires careful handling of acidic and potentially explosive reagents. |
| Strategy B: Exploiting Substituent Effects. If your core scaffold can be modified, placing a strong electron-withdrawing group (e.g., -NO₂, -CO₂Me) at the C-7 position has been shown to strongly direct alkylation to the N-2 position, even with standard base conditions.[1][3] | An electron-withdrawing group at C-7 alters the electronic distribution of the indazole ring, making the N-2 position more nucleophilic. | This is a substrate-dependent solution and not a modification of reaction conditions for the target molecule. |
Visualizing the Regioselectivity Problem:
Caption: Troubleshooting workflow for incomplete reactions.
FAQ 3: I am observing a new, more polar byproduct by TLC, and my mass spec shows a loss of 14 Da. What is happening?
This is a classic sign of ester hydrolysis. The methyl ester is susceptible to cleavage under basic conditions, especially if water is present, to form the corresponding carboxylic acid. [6] Core Principle: Saponification
Base-catalyzed ester hydrolysis, also known as saponification, occurs when a hydroxide ion attacks the carbonyl carbon of the ester. [6]This forms a tetrahedral intermediate which then collapses to eject a methoxide ion, yielding the carboxylic acid. The methoxide then deprotonates the carboxylic acid to form a carboxylate salt.
How to Prevent Ester Hydrolysis:
-
Strictly Anhydrous Conditions: This is the most critical factor. Water is the source of the hydroxide ions (in the presence of a base) that cause hydrolysis. Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Choice of Base: Use non-hydroxide bases. NaH is ideal because its byproduct is hydrogen gas. Carbonates (K₂CO₃, Cs₂CO₃) are generally safe, but can contain water if not properly dried. Avoid using NaOH, KOH, or LiOH for N-alkylation of this substrate.
-
Work-up Procedure: During the reaction work-up, quench the reaction with a non-aqueous source, like saturated ammonium chloride solution, before adding bulk water. If quenching with water, do so at a low temperature (0 °C) to minimize hydrolysis.
Experimental Protocols
Protocol 1: Highly N-1 Selective Alkylation
This protocol is optimized for achieving >99% N-1 regioselectivity, leveraging the steric and electronic effects of the C-3 ester. [1][3] Materials:
-
This compound
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add Sodium Hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Stir the mixture at 0 °C for 30-60 minutes. The solution may become a slurry.
-
Slowly add the alkylating agent (1.1 eq) via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure N-1 alkylated product.
References
-
Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2058–2067. [Link]
-
Keating, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Doi, T., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 556–559. [Link]
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(44), 6434-6437. [Link]
-
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
ResearchGate. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]
-
University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. PubChem. [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
National Institutes of Health. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. National Institutes of Health. [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(9), 6035-6040. [Link]
-
ResearchGate. (n.d.). Direct C-3-Arylations of 1H-Indazoles. ResearchGate. [Link]
-
RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
ACS Publications. (2005). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 70(14), 5405–5412. [Link]
-
ResearchGate. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
RSC Publishing. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2379. [Link]
-
ACS Publications. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 72(15), 5804–5807. [Link]
-
MDPI. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(3), 1365–1376. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2955. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. m.youtube.com [m.youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Orthogonal Analysis of Methyl 4-Chloro-1H-indazole-3-carboxylate by HPLC and GC-MS
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
Methyl 4-chloro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, inflammation, and neurodegenerative diseases.[1] The purity, stability, and impurity profile of this intermediate are critical parameters that directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for its characterization during research, development, and quality control.
This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind method development choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific analytical objective. The validation of these analytical procedures is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[2][3]
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, used to separate, identify, and quantify components dissolved in a liquid solution.[4] Its operation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[5][6] For a molecule like this compound, which possesses moderate polarity and is UV-active due to its aromatic system, Reversed-Phase HPLC (RP-HPLC) with UV detection is the most logical and widely adopted approach.
Causality in Method Development: A Rationale-Driven Approach
The development of a robust HPLC method is not a matter of chance but a series of deliberate choices based on the physicochemical properties of the analyte.
-
Choice of Stationary Phase: The indazole ring system is primarily non-polar, while the methyl ester and chloro groups add some polarity. A C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography and provides an excellent starting point. Its long alkyl chains will offer sufficient hydrophobic interaction with the indazole core to achieve good retention. For purity analysis, a high-purity silica C18 column with a particle size of 3 to 5 µm is standard, offering a balance between efficiency and backpressure.[1]
-
Mobile Phase Selection: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used in RP-HPLC. Acetonitrile is often preferred over methanol due to its lower viscosity and superior UV transparency at lower wavelengths. A slightly acidic mobile phase (e.g., using 0.1% formic acid or phosphoric acid) is chosen to suppress the ionization of the N-H proton on the indazole ring (pKa ~11-12), ensuring a single, sharp chromatographic peak.
-
Detection: The conjugated aromatic system of the indazole ring is expected to have a strong UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is ideal. It not only quantifies the analyte at a specific wavelength (e.g., λmax) but also provides spectral data across a range, which is invaluable for peak purity assessment and initial identification.
-
Isocratic vs. Gradient Elution: For analyzing the principal compound, an isocratic method (constant mobile phase composition) can be sufficient and highly reproducible. However, for identifying a wide range of potential impurities with varying polarities, a gradient elution (where the mobile phase composition changes over time) is superior, allowing for the elution of both highly polar and non-polar impurities within a reasonable runtime.
Visual Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Chromatographic Data System (CDS) for instrument control and data processing.
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (ACS grade or higher)
-
This compound reference standard and analytical sample.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: DAD, Wavelength 254 nm.
-
Run Time: 15 minutes.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the analytical sample.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter.
-
-
Method Validation Parameters (ICH Q2(R2)) : The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3][7]
-
Specificity: Analyze a blank (diluent), placebo (if in a formulation), reference standard, and sample. The analyte peak should be free from interference at its retention time.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 25-150 µg/mL). Plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[8]
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.
-
Precision (Repeatability & Intermediate Precision): Analyze a minimum of six replicate preparations of the sample. The relative standard deviation (RSD) should be ≤ 2.0%.[8]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N of 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Hypothetical Performance Data: HPLC Method
| Parameter | Acceptance Criteria | Hypothetical Result |
| Retention Time | Consistent | ~6.5 min |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | Defined | 25 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 0.85% |
| LOD | Reportable | 0.05 µg/mL |
| LOQ | Reportable | 0.15 µg/mL |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is the gold standard for the identification of volatile and semi-volatile organic compounds.[10] For this compound, GC-MS can provide orthogonal data to HPLC, offering definitive structural confirmation and unparalleled sensitivity for trace impurity identification.
Causality in Method Development: A Rationale-Driven Approach
-
Analyte Volatility: A key prerequisite for GC analysis is that the analyte must be volatile or semi-volatile and thermally stable.[11] With a predicted boiling point, the parent compound (methyl 1H-indazole-3-carboxylate) is amenable to GC analysis.[12] The chloro- derivative is expected to have similar or slightly higher volatility. The GC inlet temperature must be optimized to ensure complete and rapid vaporization without causing thermal degradation.
-
Column Selection: A low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is an excellent choice. This phase separates compounds primarily based on their boiling points and offers excellent inertness and longevity, making it suitable for a wide range of semi-polar compounds.
-
Carrier Gas: Helium is the most common carrier gas, providing good efficiency and safety. Hydrogen can offer faster analysis times but is reactive and requires additional safety precautions.
-
Temperature Programming: An oven temperature program (a ramp) is essential. It starts at a low temperature to trap and focus the analytes at the head of the column, then gradually increases to elute compounds in order of their boiling points. This provides sharp peaks and good resolution between closely eluting impurities.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is the method of choice. EI is a hard ionization technique that creates reproducible fragmentation patterns.[13] These patterns act as a "molecular fingerprint," which can be compared against commercial or proprietary mass spectral libraries for confident identification.
-
Acquisition Mode: Full scan mode is used to acquire the entire mass spectrum of eluting peaks, which is crucial for identifying unknown impurities. For ultra-trace quantification, Selected Ion Monitoring (SIM) can be employed, where the mass spectrometer only monitors a few characteristic ions, dramatically increasing sensitivity.[14]
-
Visual Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Experimental Protocol: GC-MS Impurity Identification
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Autosampler and data system with a mass spectral library (e.g., NIST).
-
-
Chemicals and Reagents:
-
Ethyl Acetate or Dichloromethane (GC grade).
-
Helium (99.999% purity).
-
This compound analytical sample.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split mode (e.g., 50:1 split ratio), Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 min.
-
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan, m/z range 40-500.
-
-
Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate. Transfer an aliquot to a 2 mL GC vial.
-
-
Data Analysis:
-
Identify the main component peak in the Total Ion Chromatogram (TIC).
-
Examine the mass spectrum of the main peak to confirm the molecular ion and fragmentation pattern.
-
For any other peaks (impurities), obtain their mass spectra and perform a library search for tentative identification. Compare retention times and spectra with any available standards for confirmation.
-
Hypothetical Performance Data: GC-MS Method
| Parameter | Typical Application | Hypothetical Result |
| Retention Time | Identification | ~12.8 min |
| Identification | Structural Elucidation | Confirmed by MS fragmentation and library match |
| LOD (Full Scan) | Impurity Detection | ~1 ng/mL |
| LOQ (Full Scan) | Impurity Quantification | ~5 ng/mL |
| LOD (SIM Mode) | Trace Analysis | ~10-50 pg/mL |
| LOQ (SIM Mode) | Trace Quantification | ~50-150 pg/mL |
Part 3: Comparative Guide: HPLC-UV vs. GC-MS
The choice between HPLC and GC-MS is dictated by the analytical goal. They are not mutually exclusive; rather, they are complementary techniques that provide an orthogonal view of the sample's composition.
| Feature | HPLC-UV | GC-MS | Senior Scientist's Insight |
| Principle | Separation in the liquid phase based on polarity.[15] | Separation in the gas phase based on boiling point.[16] | HPLC is ideal for non-volatile or thermally sensitive molecules, making it a more versatile first-choice method for diverse pharmaceutical compounds. |
| Analyte Requirement | Must be soluble in the mobile phase. | Must be volatile and thermally stable. | The primary limitation of GC-MS. While our target analyte is suitable, many larger, more polar APIs or degradation products are not. |
| Primary Application | Quantitative Analysis: Purity, assay, content uniformity. | Qualitative Analysis: Definitive identification, structural elucidation of unknowns. | Use HPLC for the "how much" question and GC-MS for the "what is it" question. |
| Sensitivity | Good (µg/mL range). | Excellent, especially in SIM mode (pg/mL range).[14] | For detecting trace genotoxic or process-related impurities, GC-MS is vastly superior. |
| Selectivity | Based on chromatographic retention and UV absorbance. | Based on retention time and unique mass fragmentation pattern. | The mass spectrum provides a much higher degree of confidence in peak identification than a UV spectrum. MS is inherently more selective. |
| Sample Throughput | Generally faster run times for routine QC. | Can have longer run times due to oven cooling cycles. | For a high-throughput QC lab, a validated 10-15 minute isocratic HPLC method is more efficient. |
| Instrumentation Cost | Moderate. | High. | The mass spectrometer is a significant capital investment and requires more specialized maintenance and expertise. |
| Method Development | Can be complex due to choices in mobile phase, pH, buffer, and column. | Relatively straightforward, primarily involving oven temperature optimization. | While GC seems simpler, troubleshooting inlet and activity issues can be challenging. HPLC method development is more versatile but requires a deeper understanding of solution chemistry. |
Conclusion and Recommendation
For the comprehensive analysis of this compound, a dual-pronged approach leveraging both HPLC-UV and GC-MS is the most scientifically sound strategy.
-
For routine quality control, purity assessment, and stability testing, the developed Reversed-Phase HPLC-UV method is the recommended primary tool. It is robust, precise, accurate, and provides the quantitative data necessary for batch release and regulatory filings.[17]
-
For definitive structural confirmation, impurity identification, and the analysis of trace volatile impurities, the GC-MS method is indispensable. Its high sensitivity and the structural information gleaned from mass spectra provide a level of analytical certainty that HPLC-UV cannot match.[18]
By employing these orthogonal techniques, researchers and drug development professionals can build a complete analytical picture of this compound, ensuring the quality and safety of this critical pharmaceutical building block.
References
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National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central. Available at: [Link]
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National Center for Biotechnology Information. (2023). Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. PubMed. Available at: [Link]
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Biomed Pharmacol J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Available at: [Link]
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International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). NIST. Available at: [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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Millersville University. Gas Chromatography - Mass Spectrometry. Available at: [Link]
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ResearchGate. (2024). (PDF) High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Available at: [Link]
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ResearchGate. (2020). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. Available at: [Link]
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Agilent Technologies. Gas chromatography mass spectrometry basic principles. Available at: [Link]
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Journalgrid. (2025). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]
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ResearchGate. (2014). Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. Available at: [Link]
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Bright Sky Publications. (2025). High-Performance Liquid Chromatography: Principles, Techniques, and Applications. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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ACS Publications. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. Available at: [Link]
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ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS. Available at: [Link]
-
National Center for Biotechnology Information. CID 139045302 | C18H16N4O4. PubChem. Available at: [Link]
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IMTEK. Gas Chromatography-Mass Spectrometry: Principles & Applications. Available at: [Link]
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. Available at: [Link]
-
ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Available at: [Link]
-
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
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Agilent Technologies. What is High-Performance Liquid Chromatography (HPLC)?. Available at: [Link]
- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
